molecular formula C11H27NO5Si2 B14892271 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine

2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine

Cat. No.: B14892271
M. Wt: 309.51 g/mol
InChI Key: OBSCXZUWRCYEQX-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine is a cyclic organosilicon compound with the molecular formula C11H27NO5Si2 and a molecular weight of 309.51 g/mol . This compound is known for its unique structure, which includes both silicon and nitrogen atoms within a five-membered ring. It is often used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine typically involves the reaction of bis(trimethoxysilylpropyl)amine with 3-chloropropyltrimethoxysilane . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine involves its ability to form covalent bonds with various substrates through its silicon and nitrogen atoms. The compound can undergo hydrolysis to form silanol groups, which can further react with other functional groups to form stable bonds. This reactivity makes it useful in various applications where strong adhesion and modification of surfaces are required .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine include:

Compared to these compounds, this compound is unique due to its cyclic structure, which imparts different reactivity and functional properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H27NO5Si2

Molecular Weight

309.51 g/mol

IUPAC Name

3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane

InChI

InChI=1S/C11H27NO5Si2/c1-13-18(14-2)10-6-8-12(18)9-7-11-19(15-3,16-4)17-5/h6-11H2,1-5H3

InChI Key

OBSCXZUWRCYEQX-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(CCCN1CCC[Si](OC)(OC)OC)OC

Origin of Product

United States

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